molecular formula C11H11ClO B2569090 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 150322-69-3

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one

Cat. No.: B2569090
CAS No.: 150322-69-3
M. Wt: 194.66
InChI Key: CAXVRUHWRJPHLX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one (CAS 150322-69-3) is an organic compound with the molecular formula C 11 H 11 ClO and a molecular weight of 194.66 g/mol . This compound belongs to the class of cyclopropyl ketones and features a 2-chlorophenyl substituent, making it a valuable building block in organic synthesis and medicinal chemistry research. As a donor-acceptor cyclopropane precursor or analog, this ketone serves as a key synthetic intermediate for the construction of more complex molecular architectures . Researchers utilize such structures as promising building blocks for the synthesis of various bioactive compounds, including those that act as selective antagonists for certain receptors or exhibit antimicrobial and nematicidal activity . The compound requires careful handling, with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVRUHWRJPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropyl methyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Reduction of the Ketone Group
The carbonyl group in 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one can undergo nucleophilic addition or reduction. For example:

  • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to form a secondary alcohol.

Substitution at the Chlorophenyl Moiety
The chlorophenyl group may participate in nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. Reactions could include replacement of chlorine with nucleophiles like amines or thiols under basic conditions.

Cyclopropane Ring Dynamics
The cyclopropane ring, being strained, may undergo ring-opening reactions under acidic or oxidative conditions. For instance, acid-catalyzed ring opening could yield alkenes or carbonyl compounds .

Common Reagents and Conditions

Reaction TypeReagents/Conditions
Ketone reduction NaBH₄, LiAlH₄, THF, or methanol
Nucleophilic substitution Amines/thiols, base (e.g., K₂CO₃), DMF
Cyclopropane ring opening H₂SO₄, H₂O, or oxidizing agents

Major Products

Reduced Derivatives

  • Secondary alcohol : Reduction of the ketone yields 2-(2-chlorophenyl)-1-cyclopropylethan-1-ol.

Substituted Chlorophenyl Derivatives

  • Amines/thiols : Replacement of chlorine with nucleophiles produces derivatives like 2-(2-aminophenyl)-1-cyclopropylethan-1-one.

Ring-Opened Products

  • Alkenes/Carbonyls : Acidic ring opening may generate substituted alkenes or ketones .

Structural Basis for Reactivity

The compound’s reactivity stems from:

  • Electrophilic carbonyl group : Susceptible to nucleophilic attack.

  • Chlorophenyl substituent : Potential for substitution if activated.

  • Strained cyclopropane ring : Prone to ring-opening under stress.

Research Gaps and Limitations

  • Limited direct data : No explicit experimental reports were found for this compound in the provided sources.

  • Inferred analogs : Reactions are extrapolated from structurally similar ketones and chloroaromatics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have shown that derivatives of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one exhibit promising anticancer properties. For instance, a study demonstrated that modifications of this compound could lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-715Apoptosis induction
Derivative BHeLa20Cell cycle arrest

Pain Management

Another significant application is in pain management. Research indicates that compounds related to this compound can modulate pain pathways, potentially offering new analgesics with fewer side effects compared to traditional opioids .

Case Study: Pain Modulation
A study utilized animal models to assess the analgesic effects of a modified version of this compound. Results showed a reduction in pain scores comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound serves as a monomer in the production of specialty polymers, which exhibit desirable mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance characteristics such as flexibility and resistance to degradation.

Table 2: Properties of Polymers Synthesized with this compound

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polymer A50200
Polymer B70220

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The chlorophenyl group can participate in hydrophobic interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Molecular Formula : C₁₂H₁₃ClO (MW: 208.68 g/mol) .
  • Key Differences: Substitution Pattern: The chlorine is at the para position on the phenyl ring (vs. ortho in the target compound). Backbone: A propanone chain (vs. ethanone), adding a methylene group.
  • The longer chain may reduce ring strain effects from the cyclopropane, altering solubility in nonpolar solvents.
2-Chloro-1-phenylethanone
  • Molecular Formula : C₈H₇ClO (MW: 154.59 g/mol) .
  • Key Differences :
    • Structure : Lacks the cyclopropyl group; chlorine is on the α-carbon adjacent to the ketone.
  • Implications :
    • Higher reactivity due to the α-chloro ketone moiety, making it prone to nucleophilic substitution or elimination reactions .
    • Reduced steric hindrance compared to cyclopropane-containing analogs.

Cyclopropane Modifications

1-(1-Chlorocyclopropyl)-2-(2-chlorophenyl)ethan-1-one
  • Molecular Formula : C₁₁H₁₀Cl₂O (MW: 229.10 g/mol) .
  • Key Differences :
    • Cyclopropane Substitution : Chlorine is attached to the cyclopropane ring (vs. unsubstituted cyclopropane in the target compound).
  • Implications: Increased lipophilicity and molecular weight due to the additional chlorine.

Heterocyclic Analogs

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one
  • Molecular Formula : C₁₃H₁₁ClO₂ (MW: 234.68 g/mol) .
  • Key Differences :
    • Substituent : Cyclopropane replaced with a 3-methylfuran group.
  • Implications: The furan ring introduces oxygen-based hydrogen bonding capacity, improving solubility in polar solvents (e.g., ethanol, DMSO) . Conformational flexibility reduced due to the rigid furan structure.
Prothioconazole and Derivatives
  • Example: Prothioconazole-desthio (α-(1-chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol) .
  • Key Differences :
    • Incorporates a triazole ring and hydroxyl group, forming a larger heterocyclic system.
  • Implications :
    • Biological activity (e.g., fungicidal properties) linked to the triazole moiety, absent in the target compound .
    • Higher molecular complexity increases metabolic stability but may raise environmental persistence concerns.

Physicochemical and Functional Comparisons

Property 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 2-Chloro-1-phenylethanone 1-(1-Chlorocyclopropyl)-2-(2-chlorophenyl)ethan-1-one
Molecular Weight (g/mol) 194.66 208.68 154.59 229.10
Substituent Position Ortho-Cl on phenyl Para-Cl on phenyl α-Cl on ketone Ortho-Cl on phenyl + Cl on cyclopropane
Backbone Ethanone Propanone Ethanone Ethanone
Key Functional Groups Cyclopropane, ketone Cyclopropane, ketone α-Chloro ketone Chlorinated cyclopropane, ketone
Predicted Solubility Low in water; moderate in DCM Low in water; high in toluene Moderate in polar solvents Very low in water; high in chloroform

Stability and Reactivity Trends

  • Cyclopropane Stability: The unsubstituted cyclopropane in the target compound is less strained than its chlorinated analog , but more reactive than non-cyclopropane analogs like 2-chloroacetophenone .
  • Degradation Pathways :
    • Ortho-chloro substitution may lead to intramolecular interactions, accelerating hydrolysis compared to para isomers .
    • Chlorinated cyclopropanes (e.g., ) are prone to ring-opening under acidic or oxidative conditions.

Biological Activity

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one, also known as a chlorophenyl cyclopropyl ketone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClOC_{11}H_{11}ClO. Its structure features a chlorophenyl group attached to a cyclopropylethanone moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest it may function as an inhibitor for various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It has been observed to interact with certain receptors, which may influence neurotransmitter release and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies reveal that it can inhibit the growth of pathogens by disrupting their cell wall synthesis and function.

Anticancer Properties

Preliminary findings suggest that this compound may induce apoptosis in cancer cells. It appears to affect the cell cycle regulation pathways, leading to increased rates of programmed cell death in specific cancer types.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Effects : A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL. The mechanism was linked to interference with bacterial DNA replication processes.
  • Cancer Cell Line Analysis : In another study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 μM concentration) after 48 hours, indicating its potential as an anticancer agent.
  • Neuropharmacological Effects : Research exploring its impact on neuronal cells suggested that it might enhance neuroprotective effects against oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor modulation
2-(4-Chlorophenyl)-1-cyclopropylethan-1-oneModerateLimitedPrimarily receptor interaction
2-(Phenyl)-1-cyclopropylethan-1-oneNoModerateCell cycle disruption

Q & A

Q. How to design experiments to probe the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization .
  • SAR Studies : Modify substituents (e.g., tetrazole groups) to enhance binding affinity .
  • Toxicity Profiling : Use DSSTox database to predict eco-toxicological endpoints .

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